molecular formula C15H10N2O2S B2375237 N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide CAS No. 300541-75-7

N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2375237
CAS No.: 300541-75-7
M. Wt: 282.32
InChI Key: SXDWFHDRIJBIJI-UHFFFAOYSA-N
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Description

N-(8H-Indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused indeno-thiazole core linked to a furan-2-carboxamide moiety. The compound’s structure suggests a molecular weight of approximately 282.32 g/mol (calculated from its IUPAC name), with a furan ring introducing distinct electronic and steric properties compared to benzamide-based derivatives.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWFHDRIJBIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule, potentially altering its properties and applications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most notable applications of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is its role as an inhibitor of the 3-chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2. The inhibition of this enzyme is crucial for disrupting the viral replication cycle, making this compound a promising candidate for antiviral drug development. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against SARS-CoV-2 with IC50 values indicating effective potency against the virus .

Antitumor Activity
Research has also indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the indeno-thiazole structure may enhance the biological activity of these compounds, suggesting potential applications in cancer therapy .

Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound's unique structural features allow it to engage in specific biochemical interactions that can lead to apoptosis in cancer cells and inhibition of viral enzymes. For example, studies have demonstrated that derivatives can induce cell cycle arrest and apoptosis in human cancer cell lines .

Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, this compound stands out due to its distinct combination of chemical moieties which may confer unique pharmacological properties. Thiazole-containing compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects, which further supports the potential versatility of this compound in drug discovery .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions that form the thiazole ring followed by functionalization to introduce the indeno moiety. Optimization of these synthetic pathways is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations .

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their inhibitory activities against SARS-CoV-2 3CL pro. Among these compounds, one derivative displayed an IC50 value of 1.28 ± 0.17 μM, demonstrating significant antiviral potential. Molecular docking studies further elucidated the binding interactions between the compound and the target enzyme, providing insights into its mechanism of action .

Case Study 2: Antitumor Activity Evaluation
Another investigation focused on the antitumor properties of thiazole derivatives containing carboxamide groups. Several compounds were tested against various human cancer cell lines, revealing that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-Fu). These findings highlight the therapeutic potential of compounds structurally related to this compound in oncology .

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Modifications and Substituent Effects

The indeno[1,2-d]thiazole scaffold is highly versatile, with modifications primarily focused on the substituent at the 2-position. Key analogs include:

Compound Name Substituent Key Properties/Activities Source
Compound 4 (3,5-Dimethoxybenzamide) 3,5-Dimethoxybenzamido IC₅₀ = 6.42 µM (SARS-CoV-2 3CLpro)
7c (Isobutoxy-substituted) Isobutoxy Enhanced steric hindrance, retained activity
7k (Thiophene-2-carboxamide) Thiophene-2-carboxamido Lower activity (heterocyclic substitution)
300664-45-3 (Isoxazole-3-carboxamide) 5-Methylisoxazole-3-carboxamido Structural analog (unreported activity)
  • Electron-Withdrawing Groups : Introduction of electron-withdrawing groups (e.g., chloro in 7e ) or heterocyclic rings (e.g., thiophene in 7k ) generally reduced inhibitory activity against SARS-CoV-2 3CLpro, suggesting that the furan carboxamide moiety in the target compound may also confer suboptimal activity compared to benzamide derivatives .
  • Steric Effects : Bulky substituents like isobutoxy (7c ) improved activity, implying that the smaller furan ring might offer less steric advantage .
2.3 Molecular and Spectroscopic Properties
  • Mass Spectrometry (MS) : Analogous compounds show [M+H]+ peaks between 229.1–356.44 m/z . The target compound’s theoretical [M+H]+ is 283.3 m/z , close to N-methyl derivatives (203.3 m/z) but lighter than naphthyl-substituted analogs (356.44 m/z) .
  • NMR Spectroscopy : Thiazole protons in analogs resonate at δ 7.2–8.1 ppm , while furan protons (δ 6.5–7.5 ppm) would distinguish the target compound from benzamide derivatives (δ 7.0–8.5 ppm for aromatic protons) .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the condensation of indeno[1,2-d]thiazole derivatives with furan-2-carboxylic acid. Various synthetic routes have been explored to optimize yields and purity. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure of the synthesized compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. The compound's mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
7MCF-75.4VEGFR-2 inhibition
11aHCT-1166.0VEGFR-2 inhibition
14PC-34.9VEGFR-2 inhibition

The above data indicates that this compound has promising selectivity and potency against specific cancer types, making it a candidate for further development as an anticancer agent .

2. Antiviral Activity

Another area of interest is the compound's activity against viral infections. Research has demonstrated that derivatives of indeno[1,2-d]thiazole exhibit inhibitory effects against SARS-CoV-2 3CL protease, suggesting potential applications in COVID-19 treatment. The most active derivative showed an IC50 value of approximately 1.28 µM, indicating strong antiviral properties .

Table 2: Inhibitory Activity Against SARS-CoV-2 Protease

CompoundIC50 (µM)Target
7a1.28SARS-CoV-2 3CLpro

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • VEGFR-2 Inhibition : The compound inhibits VEGFR-2 signaling pathways, which are critical for tumor growth and metastasis.
  • Protease Inhibition : Its derivatives act as potent inhibitors of viral proteases, disrupting viral replication processes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models compared to controls.
  • COVID-19 Treatment : In vitro studies showed that the compound effectively reduced viral load in infected cell cultures by inhibiting viral protease activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide, and how can yields be improved?

  • Methodology : Synthesis typically involves coupling the indeno-thiazole core with furan-2-carboxamide derivatives. Key steps include:

  • Intermediate preparation : Generate the 8H-indeno[1,2-d]thiazole scaffold via cyclization of substituted indanones with thioureas or thioamides .
  • Amide coupling : Use reagents like EDCI/HOBt or DCC to link the thiazole amine to furan-2-carboxylic acid.
  • Yield optimization : Solvent choice (e.g., DCM, ethanol) and inert atmosphere conditions improve yields (25–50% reported) .
    • Key data : Reaction monitoring via TLC and NMR ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=Oamide ~1677 cm⁻¹, C=S ~1184 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent integration (e.g., aromatic protons at δ 6.78–8.12 ppm), while ¹³C NMR verifies carbonyl (δ ~157 ppm) and thiazole/thiophene carbons .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antiviral : SARS-CoV-2 3CL protease inhibition assays (IC₅₀ determination) .
  • Anticancer : Sulforhodamine B (SRB) assay for cytotoxicity against cancer cell lines .
  • Antimicrobial : Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced activity?

  • Approach :

Target selection : Prioritize enzymes like SARS-CoV-2 3CL protease (PDB: 6LU7) or cancer-related kinases .

Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

Key interactions : Hydrogen bonds with catalytic residues (e.g., His41/Cys145 in 3CL protease) and hydrophobic packing with indeno-thiazole .

  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in antimicrobial vs. anticancer potency may arise from:

  • Assay conditions : Variations in cell line sensitivity or culture media .
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. chloro groups) alter target specificity .
    • Resolution :
  • Dose-response curves : Establish EC₅₀ values under standardized protocols.
  • Meta-analysis : Cross-reference data from PubChem or ChEMBL .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Structural modifications :

  • PEGylation : Introduce polyethylene glycol chains to the furan ring.
  • Prodrug design : Convert the amide to ester prodrugs for enhanced absorption .
    • Formulation : Use cyclodextrin complexes or lipid nanoparticles .
    • Data : LogP values (e.g., ~3.5) predict moderate permeability but may require formulation aids .

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